11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, characterized by a bicyclic framework with nitrogen atoms at positions 1 and 3. The structure features a 2,3-dichlorophenyl substituent at position 11 and a 3,4-dimethoxyphenyl group at position 4.
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N2O3/c1-33-23-11-10-15(14-24(23)34-2)16-12-21-25(22(32)13-16)27(17-6-5-7-18(28)26(17)29)31-20-9-4-3-8-19(20)30-21/h3-11,14,16,27,30-31H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNRUBWUYUDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)Cl)Cl)C(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family. This class of compounds has garnered attention for its diverse biological activities, including anxiolytic, antidepressant, and antitumor effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 513.42 g/mol. The presence of two chlorine atoms and methoxy groups contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that dibenzo diazepines can inhibit cancer cell proliferation. The compound's structure suggests potential interactions with cellular pathways involved in tumor growth.
- Anxiolytic Effects : Similar compounds within the dibenzo diazepine class have demonstrated anxiolytic properties through modulation of GABA receptors. This compound may also influence neurotransmitter systems associated with anxiety.
The biological activity is primarily attributed to its ability to interact with neurotransmitter systems and cellular pathways:
- GABA Receptor Modulation : Dibenzo diazepines often act as positive allosteric modulators at GABA_A receptors. This enhances inhibitory neurotransmission in the central nervous system (CNS), leading to anxiolytic and sedative effects.
- Antiproliferative Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Antitumor Studies
A study investigating the antiproliferative effects of similar dibenzo diazepines reported significant inhibition of cell growth in various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Anxiolytic Activity
In animal models, compounds similar to this compound have shown significant reduction in anxiety-like behaviors when administered at doses ranging from 1 to 10 mg/kg.
Comparison with Similar Compounds
Chlorinated Aryl Groups
- 11-(4-Chlorophenyl)-3-phenyl analog (CAS 330216-61-0): Replacing 2,3-dichlorophenyl with 4-chlorophenyl reduces steric hindrance and alters dipole interactions.
- 11-(2,4-Dichlorophenyl)-3,3-dimethyl analog (CAS 1028252-14-3) :
The 2,4-dichloro substitution pattern increases steric bulk compared to 2,3-dichloro, which could hinder rotational freedom. The dimethyl groups at position 3 further rigidify the structure, possibly enhancing metabolic stability .
Non-Chlorinated Aryl Groups
- 11-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl) () :
Replacing chlorine with methoxy groups increases electron density and solubility. The 4-methylphenyl group at position 3 introduces hydrophobicity without electronegative effects, suggesting divergent pharmacokinetic profiles . - 11-(6-Chloro-4-oxochromen-3-yl) analog (CAS 347352-75-4) :
The chromen-4-one substituent introduces a conjugated carbonyl system, enabling π-π stacking and hydrogen bonding. This modification may shift activity toward kinase inhibition or antioxidant pathways .
Substituent Variations at Position 3
Methoxy vs. Hydroxypropanoyl Groups
- 3-(3-Hydroxypropanoyl)-2-chlorophenyl analog (): The hydroxypropanoyl group introduces hydrogen-bonding capacity and acidity (pKa ~4–5), contrasting with the non-ionizable methoxy groups. This could enhance solubility in polar environments or interaction with catalytic residues in enzymes .
- 3-(4-Methoxyphenyl)-11-(2-ethoxyphenyl) (CAS 303203-37-4) :
Ethoxy and methoxy groups at positions 11 and 3, respectively, create a balanced electronic profile. Ethoxy’s larger size may reduce metabolic oxidation rates compared to methoxy .
Structural Modifications and Crystallographic Insights
- 11-(4-Methoxyphenyl)-3,3-dimethyl monohydrate (): X-ray data (monoclinic, P21/c, Z=4) reveals a puckered diazepine ring with intramolecular H-bonding between the carbonyl oxygen and water molecules. The dimethyl groups induce planarity in the benzene rings, stabilizing the crystal lattice .
- 10-(4-Bromobenzoyl)-3,3-dimethyl analog (CAS 353477-62-0) :
The bromobenzoyl group increases molecular weight (561.47 g/mol) and introduces heavy-atom effects for crystallography. The benzoyl moiety’s conjugation may enhance UV absorption, useful in analytical detection .
Data Tables
Table 1: Key Structural and Physical Properties of Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
